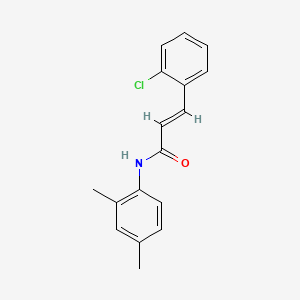

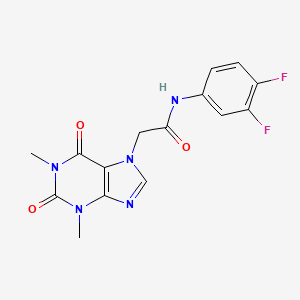

![molecular formula C15H18N2O2S B5548228 5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5548228.png)

5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one" often involves multistep synthetic routes. These routes may include the formation of the thiazole ring, incorporation of the furan moiety, and subsequent modifications to introduce the piperidine group. For example, compounds with furan and imidazole rings have been synthesized through reactions involving electrophilic reagents, showcasing the complexity and versatility of such synthetic routes (Vlasova et al., 2011).

Molecular Structure Analysis

The molecular structure of "5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one" is characterized by the presence of multiple heterocyclic rings, which can significantly influence its chemical behavior. For instance, the presence of the furan and thiazole rings can impact the compound's electronic properties, as seen in studies on similar compounds where X-ray and DFT studies helped elucidate the molecular geometry and stability (Dani et al., 2013).

Chemical Reactions and Properties

The compound's reactivity can be influenced by its functional groups and heterocyclic rings. For example, the furan ring can undergo electrophilic substitution reactions, while the thiazole ring might participate in nucleophilic substitution reactions. These reactions can be affected by the compound's overall electronic structure and the presence of electron-donating or withdrawing groups (Vlasova et al., 2011).

Physical Properties Analysis

The physical properties of "5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one," such as melting point, solubility, and crystalline structure, can be deduced from its molecular structure. The presence of heteroatoms and the compound's molecular geometry contribute to its physical characteristics. Studies on similar compounds have shown that the crystalline structure can be determined using techniques like X-ray crystallography, providing insights into intermolecular interactions and stability (Fun et al., 2011).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are influenced by the compound's heterocyclic rings and substituents. For instance, the thiazole ring's nitrogen and sulfur atoms can impart nucleophilic characteristics, while the furan ring can provide sites for electrophilic attack, as observed in related compounds (Vlasova et al., 2011).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis and structural characterization of compounds closely related to "5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one" have been a significant area of study. Research has focused on understanding the chemical reactions and the crystal structure of these compounds, which is essential for determining their potential applications in materials science and medicinal chemistry. For instance, the study of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors highlights the detailed structural analysis of compounds with complex molecular structures, providing insights into the angles and distances between atoms in the crystal structures (Li et al., 2005).

Liquid Crystal Properties

- The exploration of liquid crystalline properties in heterocyclic compounds, including those with furyl and thiazolone rings, underscores the potential of these molecules in the development of new materials for electronic displays and other technologies. The investigation into mesomorphic derivatives of heterocyclic compounds suggests a promising avenue for creating materials with specific liquid crystal properties (Karamysheva et al., 1981).

Biological Activity

- The search for biological activity in compounds featuring the furyl and thiazolone moieties is driven by the potential for discovering new therapeutic agents. Studies on the antimicrobial activity of structurally diverse thiazolidinediones illustrate this direction. These studies not only highlight the synthetic achievement but also probe into the compounds' interactions with biological targets, offering a foundation for future drug development efforts (Mohanty et al., 2015).

Reaction Mechanisms and Electrophilic Substitution

- Understanding the reaction mechanisms, including electrophilic substitution reactions involving furyl-containing compounds, is crucial for advancing synthetic chemistry. Research in this area sheds light on how these compounds react under various conditions, which is fundamental for designing new synthetic pathways and for the modification of existing molecules to enhance their properties or biological activity (Vlasova et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-10-5-7-17(8-6-10)15-16-14(18)13(20-15)9-12-4-3-11(2)19-12/h3-4,9-10H,5-8H2,1-2H3/b13-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJGBPSOAPPARL-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(O3)C)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(O3)C)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(5-Methyl(2-furyl))methylene]-2-(4-methylpiperidyl)-1,3-thiazolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)

![3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5548157.png)

![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)

![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)

![5-ethyl-N-[2-(ethylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548214.png)

![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5548216.png)